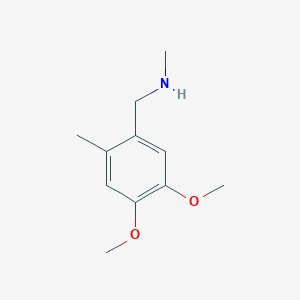

N-(4,5-dimethoxy-2-methylbenzyl)-N-methylamine

Description

Properties

IUPAC Name |

1-(4,5-dimethoxy-2-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-5-10(13-3)11(14-4)6-9(8)7-12-2/h5-6,12H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOLJNKZQYLVIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CNC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethoxy-2-methylbenzyl)-N-methylamine typically involves the reaction of 4,5-dimethoxy-2-methylbenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethoxy-2-methylbenzyl)-N-methylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4,5-dimethoxy-2-methylbenzyl)-N-methylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,5-dimethoxy-2-methylbenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| N-(4,5-Dimethoxy-2-methylbenzyl)-N-methylamine | 4,5-OCH₃; 2-CH₃ | 225.28 | High lipophilicity; electron-rich aryl ring |

| N-(2,4-Dimethoxybenzyl)-N-methylamine | 2,4-OCH₃ | 195.24 | Moderate steric hindrance |

| N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine | 2-Br; 4,5-OCH₃; C₅H₁₁ | 344.27 | Enhanced lipophilicity; halogen reactivity |

| N-(5-Bromo-2-fluorobenzyl)-N-methylamine | 5-Br; 2-F | 232.08 | Polarizable; metabolic stability |

| Sibutramine Related Compound D | Cyclobutyl; 4-Cl | 342.31 (HCl salt) | High solubility; steric complexity |

Biological Activity

N-(4,5-Dimethoxy-2-methylbenzyl)-N-methylamine (CAS No. 852706-05-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H17NO2

- Molecular Weight : 195.26 g/mol

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves the alkylation of N-methylamine with 4,5-dimethoxy-2-methylbenzyl chloride. The structural modifications at the benzyl moiety are crucial for enhancing the biological activity of the compound. Research indicates that the presence of methoxy groups significantly influences the binding affinity to various receptors, particularly in the context of psychoactive properties.

Table 1: Structure-Activity Relationships of Related Compounds

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| 25I-NBOMe | Structure | Potent agonist at 5-HT2A receptors | |

| 25C-NBOMe | Structure | Agonist with cardiotoxicity risks | |

| 25D-NBOMe | Structure | Reduced cell viability in MTT assays |

Psychoactive Effects

This compound belongs to a class of compounds known for their psychoactive effects. Similar compounds like 25I-NBOMe have been associated with severe adverse reactions, including seizures and cardiovascular complications. The psychoactive properties are primarily attributed to their interaction with serotonin receptors, particularly the 5-HT2A receptor.

Cardiovascular Toxicity

Recent studies have highlighted the cardiotoxic potential of related compounds. For instance, both 25D-NBOMe and 25C-NBOMe demonstrated significant impacts on cardiac rhythm and viability in vitro. The MTT assay revealed that these compounds reduced cell viability at concentrations as low as 100 µM, indicating a need for caution regarding their use in clinical or recreational contexts.

Case Studies

-

Clinical Case Report on 25I-NBOMe :

An 18-year-old female experienced severe agitation and tachycardia after exposure to 25I-NBOMe. Emergency treatment included intravenous fluids and benzodiazepines, emphasizing the compound's acute toxicity profile . -

Toxicological Evaluation :

A study evaluated the cardiotoxic effects of various NBOMe derivatives using rat electrocardiography and human ether-a-go-go-related gene (hERG) assays. Results indicated prolonged QT intervals and down-regulation of PAK1, a biomarker for cardiotoxicity .

Q & A

Q. What are the common synthetic routes for N-(4,5-dimethoxy-2-methylbenzyl)-N-methylamine, and how can intermediates be characterized?

Methodological Answer: A typical synthesis involves reductive alkylation of 4,5-dimethoxy-2-methylbenzylamine with methylamine or its derivatives. For example, a multi-step approach may include:

Benzylamine Preparation : Start with 4,5-dimethoxy-2-methylbenzaldehyde, reduce it to the corresponding benzylamine using sodium borohydride or catalytic hydrogenation.

N-Methylation : React the benzylamine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) in a polar aprotic solvent like DMF.

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization.

Q. Characterization :

- NMR : H NMR should show singlet peaks for methoxy groups (δ 3.7–3.8 ppm) and methyl groups (δ 2.2–2.4 ppm).

- Mass Spectrometry : Confirm molecular ion [M+H] and fragmentation patterns.

- HPLC : Purity assessment with reverse-phase C18 columns (e.g., 95:5 water/acetonitrile mobile phase).

Reference : Similar synthetic strategies for benzodioxin-containing amines are detailed in and .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations.

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste.

- Toxicology : While specific data for this compound are limited (), assume acute toxicity based on structural analogs (e.g., benzylamines). Conduct a risk assessment using tools like ECOSAR or TEST.

Reference : Safety guidelines align with and , which outline protocols for structurally related N-methylamines .

Advanced Research Questions

Q. How can researchers resolve contradictions in 13^{13}13C NMR data for this compound?

Methodological Answer: Contradictions may arise due to:

- Tautomerism or Conformational Flexibility : Use variable-temperature NMR (VT-NMR) to assess dynamic effects.

- Impurity Peaks : Compare with computational predictions (e.g., DFT calculations using Gaussian09) to assign signals accurately.

- Solvent Effects : Re-run spectra in deuterated DMSO vs. CDCl; polar solvents may shift aromatic proton signals.

Q. Example Workflow :

Acquire C DEPT and HSQC spectra to resolve overlapping signals.

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Reference : Analytical challenges for methoxy-substituted amines are discussed in and .

Q. What catalytic systems are effective for the reductive alkylation step in synthesizing this compound?

Methodological Answer:

- Catalyst Selection :

- Homogeneous Catalysts : Pd/C or Raney Ni for hydrogenation (H at 1–3 atm, 25–50°C).

- Alternative Reductants : Sodium cyanoborohydride (NaBHCN) in methanol/acidic conditions for selective N-methylation.

- Optimization :

- Screen solvents (methanol, THF) and temperatures.

- Monitor reaction progress via TLC (R ~0.5 in 7:3 hexane/EtOAc).

Q. How can researchers assess the ecological impact of this compound in wastewater?

Methodological Answer:

- Degradation Studies :

- Photolysis : Expose to UV light (254 nm) and analyze degradation products via LC-MS.

- Biodegradation : Use OECD 301F test (activated sludge, 28 days) to measure biological oxygen demand (BOD).

- Toxicity Screening :

- Daphnia magna Acute Toxicity : 48-h EC tests.

- Algal Growth Inhibition : 72-h exposure to Chlorella vulgaris.

Q. Example Results :

| Test Organism | EC (mg/L) | Conclusion |

|---|---|---|

| Daphnia magna | 12.5 | Moderately toxic |

| Chlorella | 8.2 | High inhibition |

Reference : Ecological assessment frameworks are outlined in and .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., cholinesterases).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Models : Train models with datasets from PubChem BioAssay (AID 1259351) to predict IC values.

Q. Key Parameters :

- Docking Score : ≤ -7.0 kcal/mol suggests strong binding.

- Hydrogen Bonds : Methoxy groups may form H-bonds with Asp72 or Tyr121 in acetylcholinesterase.

Reference : Computational approaches for amine-containing compounds are validated in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.